Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15711355
InChI: InChI=1S/C15H13Cl3N2O3S/c1-23-13(22)9-5-2-3-6-10(9)19-14(15(16,17)18)20-12(21)11-7-4-8-24-11/h2-8,14,19H,1H3,(H,20,21)
SMILES:
Molecular Formula: C15H13Cl3N2O3S
Molecular Weight: 407.7 g/mol

Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate

CAS No.:

Cat. No.: VC15711355

Molecular Formula: C15H13Cl3N2O3S

Molecular Weight: 407.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate -

Specification

Molecular Formula C15H13Cl3N2O3S
Molecular Weight 407.7 g/mol
IUPAC Name methyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]benzoate
Standard InChI InChI=1S/C15H13Cl3N2O3S/c1-23-13(22)9-5-2-3-6-10(9)19-14(15(16,17)18)20-12(21)11-7-4-8-24-11/h2-8,14,19H,1H3,(H,20,21)
Standard InChI Key MMAWQGNRWQFDIZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Introduction

Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is a complex organic compound characterized by its intricate molecular structure, which includes a benzoate moiety, a trichloroethyl group, and a thienylcarbonyl amine. The compound's molecular formula is C15H13Cl3N2O3S, and its molecular weight is approximately 475.8 g/mol . This compound falls under the classification of organic compounds, specifically within the categories of amides and esters, due to its structural complexity and potential pharmacological properties.

Synthesis of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate

The synthesis of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate typically involves multiple synthetic steps that incorporate various reagents and catalysts. The general synthetic pathway includes techniques such as refluxing, vacuum distillation, and chromatography for purification. The use of inert atmospheres (e.g., nitrogen or argon) may be necessary to prevent unwanted reactions during sensitive steps.

Potential Biological Activities:

  • Antimicrobial Properties: Potential to inhibit bacterial growth.

  • Anticancer Properties: May interfere with cellular signaling pathways involved in cancer progression.

Applications in Scientific Research

Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is utilized in various scientific research applications due to its distinctive chemical properties and potential biological activities. It is particularly valuable for studying interactions with biological targets such as enzymes or receptors involved in cellular signaling and apoptosis pathways.

Comparison with Similar Compounds

The uniqueness of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate lies in its specific combination of functional groups and structural features. This can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-(thienoylamino)-benzo[b]thiopheneContains a thienoylamine moietyDifferent pharmacological properties due to structural variations
Ethyl 4-(trichloroethyl)thieno[3,4-b]thiopheneLacks benzoate structure but has thieno ringsDistinct reactivity profile due to ring structure
Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateFeatures a benzothiophene core with a trichloroethyl groupPotential applications in medicinal chemistry due to its structural complexity

Analytical Techniques for Characterization

The molecular structure of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into its functional groups and connectivity. Additional analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may offer further information on thermal stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator